5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone
Overview
Description
Inhibitor of PCAF and p300 histone acetyltransferase activity
CCT077791 is an inhibitor of PCAF and p300 histone acetyltransferase activity.
Scientific Research Applications
Antibacterial Activity
5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone has been studied for its antibacterial properties. Research indicates that derivatives of this compound, especially those with or without a chloro substituent at the C-5 position, show moderate to high antibacterial activities against various Gram-negative and Gram-positive bacteria. Notably, compounds with an electron-withdrawing group at the 4-position of the phenyl ring are more active against Gram-positive bacteria, while those with piperazine derivatives are more effective against Gram-negative bacteria (Khalaj, Adibpour, Shahverdi, & Daneshtalab, 2004).
Antifungal Activity
This compound has also demonstrated antifungal activity. It shows moderate to high effectiveness against human pathogenic fungi, with certain derivatives like 5-chloro-2-(4-nitrophenyl)isothiazol-3-one showing comparable activity to reference drugs like itraconazole and ketoconazole against specific fungi such as Aspergillus niger and Trichophyton mentagrophytes (Adibpour, Khalaj, Rezaee, & Daneshtalab, 2008).
Cosmetic Applications
In the cosmetic industry, 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone has been identified as a major component in methyl isothiazolone formulations used as preservatives. The compound has been analyzed using various chromatographic and spectrometric methods, highlighting its significance in maintaining product quality and safety in cosmetics (Matissek, 1986).
Lipophilicity and Antimicrobial Activity Correlation
There is a significant correlation between the lipophilicity and antimicrobial activity of 5-chloro substituted 3(2H)-isothiazolones. This correlation helps understand the structural attributes that enhance the antimicrobial effectiveness of such compounds (Rezaee, Khalaj, Adibpour, & Saffary, 2009).
Industrial Applications
The compound has been used in industrial applications, particularly as a microbicide in products like water cooling towers and metal working fluids. It is effective in preventing the growth of microorganisms, which is crucial for maintaining the quality and safety of these industrial products (Ghosh, 1999).
properties
IUPAC Name |
5-chloro-2-(4-nitrophenyl)-1,2-thiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3S/c10-8-5-9(13)11(16-8)6-1-3-7(4-2-6)12(14)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOAUBASDMUWJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(S2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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